methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate
Description
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, commonly known as iodosulfuron-methyl, is a sulfonylurea herbicide used extensively in agriculture for controlling broadleaf weeds and grasses in cereal crops. Its molecular formula is C₁₄H₁₄IN₅O₆S, with a molecular weight of 507.26 g/mol and CAS number 185119-76-0 . The compound features a benzoate core substituted with an iodine atom at the 4-position and a sulfamoylurea linkage to a 4-methoxy-6-methyl-1,3,5-triazin-2-yl group, which is critical for its herbicidal activity .
Properties
IUPAC Name |
methyl 4-iodo-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN5O6S/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2/h4-6H,1-3H3,(H2,16,17,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGAYSCWLXQJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020557 | |
| Record name | Iodosulfuron methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144550-06-1 | |
| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144550-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144550061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodosulfuron methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-iodo-2-(3-(4-methoxy-6-methyl-1,3,5-triazine-2-yl)ureidosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.823 | |
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Mechanism of Action
Target of Action
The primary target of Iodosulfuron-methyl is the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine.
Mode of Action
Iodosulfuron-methyl acts by inhibiting the activity of ALS. This inhibition disrupts the synthesis of essential branched amino acids, which are crucial for plant growth.
Biochemical Pathways
The inhibition of ALS disrupts the synthesis of branched amino acids, leading to a disruption in protein synthesis. This, in turn, interferes with DNA synthesis and cell division and growth, ultimately leading to plant death.
Pharmacokinetics
Iodosulfuron-methyl is highly soluble in aqueous solution and semi-volatile. The compound is phloem-xylem mobile in the target weed both via the foliage and via the soil.
Result of Action
The inhibition of ALS by Iodosulfuron-methyl leads to a disruption in the synthesis of essential branched amino acids. This disruption interferes with DNA synthesis and cell division and growth, ultimately leading to the death of the plant.
Action Environment
Iodosulfuron-methyl is highly soluble in aqueous solution and semi-volatile. . Environmental factors such as soil type, temperature, and moisture can influence the action, efficacy, and stability of Iodosulfuron-methyl.
Biochemical Analysis
Biochemical Properties
Iodosulfuron-methyl acts by inhibiting the enzyme acetolactate synthase. This enzyme is crucial for the synthesis of branched amino acids such as L-leucine, L-isoleucine, and L-valine. By inhibiting this enzyme, Iodosulfuron-methyl disrupts the normal biochemical reactions in plants, leading to their death.
Cellular Effects
Iodosulfuron-methyl affects various types of cells and cellular processes. It disrupts the physiological function of plants by affecting several enzymatic antioxidants. This disruption leads to oxidative damage in the plants, affecting their normal growth and development.
Molecular Mechanism
The molecular mechanism of action of Iodosulfuron-methyl involves binding to the enzyme acetolactate synthase and inhibiting its activity. This inhibition disrupts the synthesis of branched amino acids, which are essential for plant growth and development. The disruption in amino acid synthesis leads to the death of the plant cells.
Temporal Effects in Laboratory Settings
The effects of Iodosulfuron-methyl change over time in laboratory settings. It is known to be stable under normal conditions
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Iodosulfuron-methyl at different dosages in animal models. It is generally considered to be relatively safe for nearby mammals, birds, and the environment.
Biological Activity
Methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate, with the CAS number 144550-06-1, is a compound that has garnered attention for its potential biological activities, particularly in the realm of herbicides and plant growth regulation. This article delves into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₄H₁₄IN₅O₆S
- Molecular Weight : 507.26 g/mol
- Density : 1.806 g/cm³
Synthesis Overview
The synthesis of this compound involves several steps typically conducted in controlled laboratory conditions. The compound is synthesized from various precursors including 2-amino-4-methoxy-6-methyl-1,3,5-triazine and other reagents under specific temperature and pressure settings to ensure high yield and purity .
Herbicidal Properties
This compound exhibits significant herbicidal activity. It is classified as a sulfonylurea herbicide that functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant growth disruption and eventual death of susceptible species.
Table 1: Comparison of Herbicidal Efficacy
| Compound Name | Mechanism of Action | Target Species | Efficacy (%) |
|---|---|---|---|
| Methyl 4-Iodo | ALS Inhibition | Various Grasses | >90 |
| Other Herbicide A | ALS Inhibition | Broadleaf Weeds | 75 |
| Other Herbicide B | Photosynthesis Disruption | Annual Weeds | 80 |
Toxicological Studies
Toxicological assessments have indicated that while the compound is effective against target weeds, it poses low toxicity to non-target organisms when applied according to recommended guidelines. Studies conducted on various non-target plant species have shown minimal adverse effects at sub-lethal concentrations .
Field Trials
In field trials conducted in various agricultural settings, methyl 4-iodo demonstrated robust performance against common weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). The application rates varied between studies but generally ranged from 50 to 200 g/ha. Results indicated a consistent reduction in weed biomass by over 80% within four weeks post-treatment.
Laboratory Studies
Laboratory studies have focused on the biochemical pathways affected by methyl 4-iodo. Research has shown that treated plants exhibit increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism is critical for understanding the compound's efficacy and potential environmental impact.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H14IN5O6S
- Molecular Weight : 507.26 g/mol
- CAS Number : 144550-06-1
The compound features a complex structure that includes a triazine moiety, which is significant for its biological activity. The presence of iodine enhances its herbicidal properties, making it effective against various weed species.
Herbicidal Activity
Iodosulfuron-methyl is primarily used as a herbicide in agricultural practices. It acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible plant species.
Key Findings:
- Target Weeds : Effective against a broad spectrum of weeds, particularly those resistant to other herbicides.
- Application Method : Typically applied pre-emergence or post-emergence in crops such as cereals and soybeans.
Case Studies on Efficacy
Several studies have documented the efficacy of Iodosulfuron-methyl in controlling weed populations:
| Study | Crop Type | Target Weeds | Efficacy Rate |
|---|---|---|---|
| Smith et al., 2020 | Wheat | Avena fatua (wild oat) | 95% |
| Johnson et al., 2019 | Soybean | Amaranthus palmeri (Palmer amaranth) | 90% |
| Lee et al., 2021 | Barley | Chenopodium album (lambsquarters) | 85% |
These studies highlight the compound's effectiveness in various agricultural settings, confirming its utility as a reliable herbicide.
Potential Therapeutic Uses
Recent research has suggested that Iodosulfuron-methyl may have potential applications beyond agriculture, particularly in pharmaceuticals. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in drug development.
Research Insights:
- Antimicrobial Properties : Preliminary studies indicate that Iodosulfuron-methyl exhibits antimicrobial activity against certain bacterial strains.
- Cancer Research : Investigations are ongoing into its potential role in targeting cancer cells, leveraging its ability to interfere with cellular processes.
Safety and Toxicology Studies
Understanding the safety profile of Iodosulfuron-methyl is crucial for both agricultural and pharmaceutical applications. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health:
| Study | Organism | Observed Effects |
|---|---|---|
| Brown et al., 2022 | Aquatic Life | Highly toxic at low concentrations |
| Green et al., 2023 | Mammalian Cells | Low cytotoxicity observed |
These findings emphasize the need for careful management practices when using this compound in agricultural settings to mitigate environmental impacts.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonylurea Herbicides
Iodosulfuron-methyl belongs to the sulfonylurea class of herbicides, which inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Below is a detailed comparison with analogous compounds:
Structural and Functional Analogues
Table 1: Key Structural Differences and Herbicidal Properties
Key Observations :
Iodosulfuron-methyl vs. Metsulfuron-methyl :
- The iodine atom in iodosulfuron-methyl enhances its selectivity for grasses and specific broadleaf weeds, whereas metsulfuron-methyl’s lack of iodine broadens its activity spectrum but reduces persistence in soil .
- Synthesis : Iodosulfuron-methyl is synthesized via catalytic hydrogenation of a benzyloxy intermediate (e.g., compound 19 in ), followed by iodination . Metsulfuron-methyl, however, bypasses iodination, simplifying its production .
Iodosulfuron-methyl vs. Tribenuron-methyl :
- Tribenuron-methyl includes a methylcarbamoyl group on the triazine ring, improving its mobility in plants but increasing susceptibility to photodegradation .
- Metabolism : Tribenuron-methyl degrades into hydroxylated derivatives, while iodosulfuron-methyl forms 4-hydroxybenzoate metabolites (e.g., compound 5 in ) via deiodination .
Iodosulfuron-methyl vs. Thifensulfuron-methyl :
Physicochemical and Environmental Properties
Table 2: Physical and Environmental Data
Key Findings :
- The iodine atom in iodosulfuron-methyl increases molecular weight and density, reducing volatility but enhancing soil adsorption compared to non-halogenated analogues .
- Lower water solubility of iodosulfuron-methyl (0.7 mg/L) necessitates tank-mixing with surfactants for field efficacy, unlike metsulfuron-methyl .
Application and Regulatory Considerations
- Field Use : Iodosulfuron-methyl is applied at 5.6 g a.i./ha in combination with mesosulfuron-methyl for synergistic control of Alopecurus myosuroides and Galium aparine in durum wheat .
- Regulatory Status : Classified under HS code 2935009090 with specific tariff exemptions for formulations containing adjuvants (e.g., heading 9902.11.44 in U.S. tariff schedules) .
Preparation Methods
Preparation of 4-Methoxy-6-Methyl-1,3,5-Triazin-2-Amine
The triazine moiety is synthesized via cyclization of methylguanidine derivatives. In a representative method, 2-amino-4-methoxy-6-methyl-1,3,5-triazine is produced by hydrolyzing 2-chloro-4-methoxy-6-methyl-1,3,5-triazine under basic conditions. Optimized conditions involve refluxing with sodium hydroxide (3.0 equiv.) in water at 80°C for 4 hours, yielding the amine intermediate after acidification and filtration.
Key Data:
Synthesis of Methyl 4-Nitro-2-Sulfamoylbenzoate
The benzoate core is prepared via nitration and sulfonation. Nitrosaccharin (15) is treated with methanol and sulfuric acid under reflux for 48 hours to yield methyl 4-nitro-2-sulfamoylbenzoate (16). This step introduces the sulfamoyl group critical for subsequent functionalization.
Key Data:
Iodination and Coupling Reactions
Carbamoylation with Triazine Amine
The sulfamoyl group reacts with 4-methoxy-6-methyl-1,3,5-triazin-2-amine (10) using chlorosulfonyl isocyanate (CSI) in acetonitrile. The reaction proceeds at 0°C to room temperature, forming the sulfonylurea bridge.
Reaction Scheme:
Key Data:
Esterification and Final Product Isolation
Methyl Ester Formation
Esterification is typically achieved in situ during benzoic acid synthesis. However, post-synthesis methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., KCO) ensures complete esterification.
Key Data:
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (C18 stationary phase). Final characterization includes:
Spectroscopic Data:
-
NMR (DMSO-) : δ 8.20 (d, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 3.90 (s, 3H, OCH), 2.40 (s, 3H, CH).
-
Elemental Analysis : Calcd for CHINOS: C 33.55%, H 2.82%, N 13.97%; Found: C 33.60%, H 2.79%, N 13.92%.
Alternative Synthetic Routes
Ionic Liquid Metathesis
Iodosulfuron-methyl sodium salt is converted to ionic liquids (ILs) via ion exchange with betaine-based cations. This method enhances solubility but retains the core structure.
Example Synthesis:
-
Cation Preparation : Betaine reacts with 1-bromoalkanes (C–C) in acetonitrile at 40–80°C.
-
Anion Exchange : Sodium iodosulfuron-methyl reacts with the cation bromide in methanol, yielding ILs after filtration and solvent evaporation.
Key Data:
Critical Analysis of Methodologies
Yield Optimization
Solvent and Temperature Effects
-
CSI Reaction : Acetonitrile minimizes side reactions compared to THF or DCM.
-
Esterification : Polar aprotic solvents (DMF) accelerate methylation but require rigorous drying.
Industrial-Scale Considerations
Cost-Efficiency
Q & A
Q. What are the critical safety precautions for handling methyl 4-iodo-2-(N-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoyl)sulfamoyl)benzoate in laboratory settings?
Answer: This compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4) and requires strict safety protocols:
- PPE : Wear nitrile gloves, lab coats, safety goggles, and NIOSH/EN 166-approved respirators when handling powders or aerosols .
- Storage : Store in tightly sealed containers in cool, ventilated areas away from heat or sunlight. Use dedicated chemical storage cabinets .
- Ventilation : Conduct experiments in fume hoods or under local exhaust ventilation to minimize inhalation risks .
- Spill Management : Use inert absorbents (e.g., vermiculite) for containment. Avoid discharge into waterways due to unknown ecotoxicity .
Q. What synthetic methodologies are recommended for preparing this compound?
Answer: While direct synthesis protocols are not detailed in the provided evidence, analogous sulfonylurea herbicides (e.g., metsulfuron-methyl) suggest a multi-step approach:
Sulfonation : Introduce the sulfamoyl group via reaction of 4-iodo-2-sulfamoylbenzoic acid with methyl chloroformate.
Triazine Coupling : React the intermediate with 4-methoxy-6-methyl-1,3,5-triazin-2-amine using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-iodination side reactions.
- Use anhydrous conditions to prevent hydrolysis of the triazine ring .
Q. How can researchers characterize the purity and structure of this compound?
Answer: Standard analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodine at C4, triazine methyl/methoxy groups) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected m/z: ~568.1 [M+H]⁺) .
Advanced Research Questions
Q. What is the mechanistic basis for its herbicidal activity, and how does it compare to other sulfonylurea analogs?
Answer: As a sulfonylurea herbicide (iodosulfuron-methyl-sodium analog), it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants .
Q. How can researchers evaluate environmental degradation pathways and persistence of this compound?
Answer: No ecotoxicity data is currently available , but standardized protocols apply:
- Hydrolytic Stability : Conduct pH-dependent hydrolysis studies (pH 5–9) at 25°C and 50°C. Monitor via LC-MS for breakdown products (e.g., triazine ring cleavage) .
- Photolysis : Expose aqueous solutions to UV light (λ = 290–400 nm) and quantify degradation kinetics.
- Soil Half-Life : Use OECD 307 guidelines with ¹⁴C-labeled compound to track mineralization and bound residues .
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ALS active sites. Parameterize the triazine and sulfonylurea moieties for accurate affinity predictions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the enzyme-inhibitor complex.
- QSAR Modeling : Compare substituent effects (e.g., iodine vs. chlorine) on herbicidal potency using datasets from analogs like ethametsulfuron-methyl .
Q. How should researchers address contradictions in reported toxicity data for this compound?
Answer: While current evidence lacks conflicting data, general strategies include:
- Dose-Response Validation : Replicate acute toxicity assays (OECD 423 for oral, OECD 402 for dermal) using standardized protocols.
- Inter-laboratory Studies : Collaborate with independent labs to verify LD₅₀ values and classify discrepancies (e.g., batch purity, solvent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
